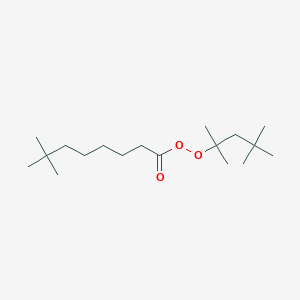
2,4,4-Trimethylpentan-2-yl 7,7-dimethyloctaneperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,4-Trimethylpentan-2-yl 7,7-dimethyloctaneperoxoate is an organic peroxide compound. Organic peroxides are known for their applications as initiators in polymerization reactions, as well as their roles in various oxidation processes. This compound, in particular, is characterized by its branched alkyl groups and peroxoate functional group, which contribute to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethylpentan-2-yl 7,7-dimethyloctaneperoxoate typically involves the reaction of 2,4,4-trimethylpentan-2-ol with 7,7-dimethyloctanoyl chloride in the presence of a peroxide source such as hydrogen peroxide or an organic hydroperoxide. The reaction is usually carried out under controlled temperature conditions to ensure the stability of the peroxide group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to maximize yield and minimize the risk of decomposition. The use of catalysts and stabilizers is common to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4,4-Trimethylpentan-2-yl 7,7-dimethyloctaneperoxoate undergoes various types of chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, converting substrates into their oxidized forms.
Reduction: Under specific conditions, the peroxide group can be reduced to form alcohols or other reduced products.
Substitution: The alkyl groups can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and oxygen. Reactions are typically carried out at moderate temperatures to prevent decomposition.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under controlled conditions.
Substitution: Halogenating agents, acids, or bases can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
2,4,4-Trimethylpentan-2-yl 7,7-dimethyloctaneperoxoate has several applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions to produce various polymers and copolymers.
Biology: Employed in studies involving oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of plastics, resins, and other materials that require controlled polymerization processes.
Mechanism of Action
The mechanism of action of 2,4,4-Trimethylpentan-2-yl 7,7-dimethyloctaneperoxoate involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can initiate polymerization reactions by attacking monomers and forming reactive intermediates. The compound’s molecular targets and pathways include the activation of unsaturated bonds in monomers and the propagation of polymer chains.
Comparison with Similar Compounds
Similar Compounds
Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine: Known for its antioxidant properties and use in lubricating oils.
2-(4,4-dimethylpentan-2-yl)-5,7,7-trimethyl-octan-1-ol: Used in the synthesis of ascorbic derivatives for skin-care applications.
4-(methylthio)-N-(2,4,4-trimethylpentan-2-yl)aniline: Utilized in organic synthesis and medicinal chemistry.
Uniqueness
2,4,4-Trimethylpentan-2-yl 7,7-dimethyloctaneperoxoate is unique due to its specific structure, which combines branched alkyl groups with a peroxide functional group. This combination imparts distinct reactivity and stability, making it suitable for specialized applications in polymerization and oxidation processes.
Properties
Molecular Formula |
C18H36O3 |
|---|---|
Molecular Weight |
300.5 g/mol |
IUPAC Name |
2,4,4-trimethylpentan-2-yl 7,7-dimethyloctaneperoxoate |
InChI |
InChI=1S/C18H36O3/c1-16(2,3)13-11-9-10-12-15(19)20-21-18(7,8)14-17(4,5)6/h9-14H2,1-8H3 |
InChI Key |
XTJYGTVCDMNODS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)OOC(C)(C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















